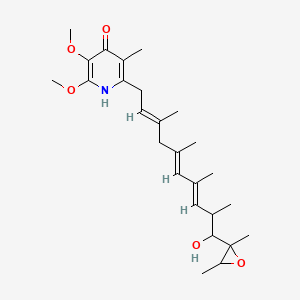

Piericidin C2

Description

Contextualization within the Piericidin Natural Product Family

The piericidin family is characterized by a core structure consisting of a substituted 4-pyridinol ring linked to a methylated polyketide side chain. doi.orgresearchgate.net Variations in this side chain and substitutions on the pyridine (B92270) ring give rise to the diverse members of the piericidin family, including the well-studied Piericidin A and Piericidin B, which were first isolated in 1963 from Streptomyces mobaraensis. doi.org

Piericidin C2, along with other "C" and "D" series piericidins, was later discovered as a metabolite of Streptomyces pactum. tandfonline.com The structural diversity within the piericidin family is a result of relaxed substrate specificity in their biosynthesis, allowing for different starter units and subsequent modifications. nih.gov This leads to a range of analogues with varying biological activities. researchgate.netnih.gov For instance, while Piericidin A1 and B1 are major components produced by symbiotic Streptomyces bacteria found in beewolves, other strains produce a different array of piericidin analogues. nih.gov

The structural resemblance of piericidins to coenzyme Q (ubiquinone) is a key feature that underpins their primary mechanism of action. doi.orgnih.gov This similarity allows them to interact with and inhibit crucial enzyme systems in both prokaryotic and eukaryotic cells. doi.orgoroboros.at

Significance in Biochemical and Molecular Research

The primary significance of piericidins, including this compound, in biochemical and molecular research lies in their potent and specific inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. ncats.iotoku-e.comwikipedia.org This inhibition disrupts cellular respiration and ATP production. scbt.comcaymanchem.com

Detailed Research Findings:

Inhibition of Mitochondrial Complex I: Piericidins act as competitive inhibitors, binding to the ubiquinone binding site on Complex I. nih.govoroboros.attoku-e.com This action blocks the transfer of electrons from NADH to ubiquinone. wikipedia.org The binding site is thought to be a large hydrophobic pocket within the enzyme. nih.gov Photoaffinity labeling studies have suggested that traditional inhibitors like piericidin A suppress the binding of probes to the ND1 subunit of Complex I. scispace.com

Induction of Reactive Oxygen Species (ROS): Inhibition of Complex I by piericidins can lead to the generation of reactive oxygen species (ROS). ncats.iocaymanchem.com However, the level of ROS production can vary between different piericidin analogues and their concentrations. nih.gov For example, Piericidin A at low concentrations can block electron transfer with minimal ROS formation, while at higher concentrations, it behaves more like the classic Complex I inhibitor rotenone, inducing significant ROS production. nih.gov

Antitumor and Cytotoxic Activities: The ability of piericidins to inhibit cellular energy production and induce ROS has led to investigations into their potential as anticancer agents. doi.orgncats.io Piericidin A has demonstrated significant cytotoxicity against various tumor cell lines, including human colon carcinoma and multiple myeloma cells. ncats.io Some studies have shown it to be a highly selective antitumor agent. ncats.io

Other Biological Activities: Beyond their effects on cellular respiration and cancer cells, piericidins have been shown to possess a range of other biological activities, including insecticidal, antimicrobial, and quorum-sensing inhibitory effects. doi.orgscirp.org For example, Piericidin A has been identified as an inhibitor of the Type III Secretion System (T3SS) in pathogenic bacteria, a mechanism that appears to be independent of its Complex I inhibitory activity. ebi.ac.uknih.gov

The following table summarizes the key properties of Piericidin A, a closely related and well-studied member of the piericidin family, to provide context for the general characteristics of these compounds.

| Property | Value |

| Molecular Formula | C25H37NO4 |

| Molecular Weight | 415.6 g/mol |

| Primary Target | NADH-ubiquinone oxidoreductase (Complex I) |

| Mechanism of Action | Competitive inhibitor at the ubiquinone binding site |

| Key Biological Activities | Inhibition of mitochondrial respiration, Antitumor, Insecticidal, Antimicrobial |

Note: Data for Piericidin A. toku-e.comnih.gov

Historical Perspective on Piericidin Research Development

The journey of piericidin research began in the early 1960s with the work of Tamura and his colleagues, who were screening microbial metabolites for new insecticides. doi.org This led to the isolation of Piericidin A and B from Streptomyces mobaraensis. doi.org The structural elucidation of these compounds, revealing their similarity to coenzyme Q, quickly followed. doi.orgacs.orgnpatlas.org

Subsequent research in the latter half of the 20th century focused on understanding the mechanism of action of piericidins, confirming their role as potent inhibitors of the mitochondrial electron transport chain. ncats.io The 1990s saw the first reports of the antitumor activity of piericidins, opening up a new avenue of research. doi.org

The 21st century has brought further advancements, including the elucidation of the biosynthetic gene clusters for piericidins, providing insights into how the structural diversity of this family is generated. doi.orgnih.gov Researchers have also continued to discover new piericidin analogues with unique biological activities, such as quorum-sensing inhibition and specific effects on pathogenic bacteria. nih.govscirp.org The total synthesis of various piericidins and their analogues has also been achieved, enabling more detailed structure-activity relationship studies. tandfonline.comnih.gov

Structure

3D Structure

Properties

CAS No. |

58947-81-2 |

|---|---|

Molecular Formula |

C26H39NO5 |

Molecular Weight |

445.6 g/mol |

IUPAC Name |

2-[(2E,5E,7E)-10-(2,3-dimethyloxiran-2-yl)-10-hydroxy-3,5,7,9-tetramethyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C26H39NO5/c1-15(10-11-21-19(5)22(28)23(30-8)25(27-21)31-9)12-16(2)13-17(3)14-18(4)24(29)26(7)20(6)32-26/h10,13-14,18,20,24,29H,11-12H2,1-9H3,(H,27,28)/b15-10+,16-13+,17-14+ |

InChI Key |

XOTNBTWLMWQADF-IVGRXXMOSA-N |

Isomeric SMILES |

CC1C(O1)(C)C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C)O |

Canonical SMILES |

CC1C(O1)(C)C(C(C)C=C(C)C=C(C)CC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Piericidins, Including C2

Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I)

Piericidins are well-documented inhibitors of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex in the mitochondrial electron transport chain. nih.govmedchemexpress.comfocusbiomolecules.commdpi.com This enzyme plays a vital role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. nih.govscbt.com The inhibition of this complex disrupts cellular respiration and has been a key area of research in understanding the cytotoxic and neurotoxic effects of piericidins. medchemexpress.com

Competitive Binding at Ubiquinone Binding Sites

Piericidins, including Piericidin A, act as potent inhibitors of Complex I by competing with the natural substrate, ubiquinone (Coenzyme Q), for its binding site. focusbiomolecules.comnih.govtoku-e.com This competitive inhibition has been demonstrated through kinetic studies and structural analyses. nih.govresearchgate.net The structural similarity between piericidins and ubiquinone allows them to bind to the same or overlapping sites within the enzyme complex. nih.govnih.gov Specifically, piericidin binds within the long substrate-binding channel of Complex I. nih.govrcsb.org

Research has shown that piericidin competes with ubiquinone for its binding site, and studies using radiolabeled piericidin have identified binding sites within Complex I. nih.gov The binding of piericidin is thought to occur at the interface of the hydrophilic and hydrophobic domains of Complex I. nih.gov Cryo-electron microscopy has revealed that piericidin A binds at the top of the ubiquinone-binding site, interacting with key amino acid residues like NDUFS2-Tyr108 and NDUFS2-His59. nih.gov

| Inhibitor | Binding Characteristics | Key Interacting Residues | References |

| Piericidin A | Competitive with ubiquinone; binds in the substrate-binding channel. | NDUFS2-Tyr108, NDUFS2-His59 | nih.gov |

| Rotenone | Binds to the ubiquinone binding site, similar to piericidin A. | - | wikipedia.org |

Structural Mimicry of Endogenous Electron Acceptors (e.g., Ubiquinone Hydroquinone)

The inhibitory potency of piericidins is largely due to their structural resemblance to ubiquinone, the endogenous electron acceptor. focusbiomolecules.comnih.gov The piericidin molecule consists of a substituted 4-pyridinol headgroup and a hydrophobic isoprenoid-like side chain. nih.gov This structure mimics the quinone headgroup and the prenyl side chain of ubiquinone. nih.gov Some studies suggest that the 4-hydroxypyridine (B47283) tautomer of piericidin may mimic the reduced form of coenzyme Q (hydroquinone) rather than the oxidized quinone form. nih.gov This structural mimicry allows piericidin to effectively compete for and occupy the ubiquinone binding pocket within Complex I. nih.gov

Alternative Biological Targets and Regulatory Pathways

While the primary target of piericidins is mitochondrial Complex I, emerging research has identified alternative biological targets, particularly in pathogenic bacteria. This highlights a broader spectrum of activity for these compounds beyond their well-established role as respiratory inhibitors.

Quorum Sensing Modulation in Bacterial Systems

Piericidins have been identified as inhibitors of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production. nih.govscirp.org This activity represents a significant therapeutic potential, as disrupting QS can mitigate bacterial pathogenicity. scirp.org

Studies on various Streptomyces species have led to the isolation of several piericidin derivatives that act as QS inhibitors. scirp.org In one study, Piericidin A1, 3'-rhamnopiericidin A1, and a novel analogue named Piericidin E were tested for their ability to inhibit QS in the biosensor strain Chromobacterium violaceum CV026. scirp.org This bacterium produces a purple pigment called violacein (B1683560), the synthesis of which is controlled by QS. All three piericidins were found to inhibit violacein production in a dose-dependent manner, demonstrating their anti-QS activity. scirp.org Notably, this inhibition occurred at concentrations below those required for antimicrobial activity, indicating a specific disruption of the signaling pathway rather than general toxicity. scirp.org Piericidin A1 was identified as the most potent of the tested compounds. scirp.org

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| Piericidin A1 | IC₅₀ (Violacein Inhibition) | 10 µg/mL | scirp.org |

| 3'-rhamnopiericidin A1 | Inhibitory Activity Range | 1 to 100 µg/mL | scirp.org |

| Piericidin E | Inhibitory Activity Range | 1 to 100 µg/mL | scirp.org |

Interaction with Cellular Redox Homeostasis Regulators (e.g., Peroxiredoxin 1)

Recent research has uncovered a novel mechanism of action for piericidins involving the modulation of key enzymes in cellular redox homeostasis, specifically Peroxiredoxin 1 (PRDX1). nih.gov Peroxiredoxins are a family of thiol-specific peroxidases that are crucial for detoxifying reactive oxygen species (ROS) and are involved in cellular signaling. mdpi.com

In a study exploring piericidins as potential agents against renal cell carcinoma (RCC), PRDX1 was identified as a direct target of Piericidin A (PA) and Glucopiericidin A (GPA). nih.gov The interaction was confirmed through multiple lines of evidence, including transcriptome analysis, surface plasmon resonance, and molecular docking. nih.gov The study found that PA and GPA induce apoptosis in cancer cells by upregulating the mRNA and protein levels of PRDX1. nih.gov Furthermore, these piericidins were observed to force the translocation of PRDX1 from the cytoplasm into the nucleus, a key event proposed to be part of the anti-cancer mechanism. nih.gov

A subsequent study on a piericidin glycoside, S14, as a potential agent against acute kidney injury (AKI), further solidified the role of PRDX1 as a piericidin target. researchgate.net It was demonstrated that S14 binds directly to the Cys83 residue of PRDX1, augmenting its peroxidase activity and thereby alleviating kidney injury. researchgate.net This interaction also promoted the nuclear translocation of PRDX1 and activated the Nrf2/HO-1/NQO1 antioxidant pathway. researchgate.net

Molecular Interactions within Target Enzymes and Complexes

The structural resemblance of piericidins to ubiquinone allows them to act as potent competitive inhibitors of Complex I. wikipedia.orgoroboros.at High-resolution cryo-electron microscopy has provided detailed insights into how these molecules bind within the deep ubiquinone-binding channel of the enzyme.

Studies on Piericidin A show that it binds at the interface between the enzyme's redox (N-module) and proton-transfer (Q-module) domains. researchgate.net The binding site is a long, hydrophobic channel where ubiquinone reduction normally occurs. The piericidin molecule lodges within this cavity, with its pyridinol headgroup positioned near the terminal iron-sulfur cluster (N2), effectively blocking electron transfer to ubiquinone. nih.gov

The interaction is stabilized by specific residues within the Complex I subunits. Key interactions involve:

NDUFS2 subunit: The His59 residue in this subunit shifts its position to accommodate the piericidin headgroup. scispace.com

NDUFS7 subunit: Residues such as Met69, Met70, and Phe86 have been reported to further stabilize the inhibitor within the binding site. scispace.com

The binding of piericidin A is competitive with ubiquinone, and some models suggest that two smaller inhibitor molecules can bind end-to-end within the extensive quinone-binding channel. pnas.org This molecular mimicry and competitive binding at a critical catalytic site explain the potent inhibition of mitochondrial respiration by this class of compounds.

| Enzyme/Complex | Binding Site Location | Interacting Subunits | Key Residues | Reference |

|---|---|---|---|---|

| Mitochondrial Complex I | Ubiquinone-binding channel | NDUFS2, NDUFS7 | His59 (NDUFS2), Met69 (NDUFS7), Met70 (NDUFS7), Phe86 (NDUFS7) | scispace.com |

Chemical Synthesis and Derivatization Strategies for Piericidin C2 Analogues

Total Synthesis Methodologies for the Pyridine (B92270) Core Construction

The synthesis of the highly functionalized pyridine core of piericidins is a key aspect of their total synthesis. Various methodologies have been developed to construct this heterocyclic system efficiently and with the desired substitution pattern.

Diels-Alder Reactions and Subsequent Aromatization

A prominent strategy for constructing the pyridine core involves an inverse electron demand Diels-Alder reaction. nih.govresearchgate.netnih.gov This pericyclic reaction, a type of [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. pressbooks.pubmasterorganicchemistry.comwikipedia.org In the context of piericidin synthesis, an electron-deficient N-sulfonyl-1-aza-1,3-butadiene acts as the diene, reacting with an electron-rich dienophile like tetramethoxyethene. nih.govresearchgate.net This reaction proceeds under relatively mild conditions to form a cycloadduct. nih.gov

Subsequent aromatization of this cycloadduct is necessary to generate the pyridine ring. While various basic conditions proved unsuccessful, the use of a Lewis acid such as BF3·OEt2 effectively promotes this transformation, leading to the desired substituted pyridine core. nih.gov This approach has been central to the first total syntheses of piericidin A1 and B1, establishing a foundation for accessing various piericidin analogues. nih.govresearchgate.net

Convergent Approaches to Core Synthesis

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, offers an efficient route to complex molecules like piericidin C2. oapen.orgrsc.org In the synthesis of piericidins, a convergent strategy involves the separate synthesis of the pyridine core and the polyketide side chain, followed by their coupling. nih.govresearchgate.net

A key coupling reaction employed in this approach is the Stille cross-coupling. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. In the synthesis of piericidin A1, a heterobenzylic bromide derivative of the pyridine core was successfully coupled with a fully elaborated side chain. nih.gov This convergent approach not only facilitates the synthesis but also allows for the preparation of a series of analogues by modifying either the pyridine or the side chain fragment before the coupling step. nih.govresearchgate.net

Synthetic Routes for Polyketide Side Chain Elaboration

The polyketide side chain of this compound, with its multiple chiral centers and specific double bond geometry, requires sophisticated synthetic methods for its construction.

Olefination Reactions (e.g., Julia-Kocienski, Wittig)

Olefination reactions are indispensable tools for constructing the carbon-carbon double bonds within the polyketide side chain of piericidins. The Julia-Kocienski olefination, a modification of the classical Julia olefination, is particularly effective for forming trans double bonds with high selectivity. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. organic-chemistry.orgmdpi.compreprints.org In the total synthesis of piericidin A1, a modified Julia-Kocienski olefination was used to form the C5-C6 trans double bond by coupling a vinyl iodide with an aldehyde fragment of the side chain. nih.govresearchgate.net

The Wittig reaction, another cornerstone of olefination chemistry, utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. While not explicitly detailed in the provided context for this compound synthesis, it represents a versatile and widely used method for alkene formation in natural product synthesis. mdpi.comresearchgate.net

Stereoselective Synthesis of Side Chain Chiral Centers

The presence of multiple stereocenters in the polyketide side chain necessitates the use of stereoselective reactions to control the relative and absolute stereochemistry. Asymmetric aldol (B89426) reactions are a powerful method for creating chiral centers. For instance, an anti-aldol reaction has been employed to install the C9 and C10 stereocenters in the side chain of piericidin A1. nih.govresearchgate.net

Furthermore, the synthesis of chiral building blocks often relies on substrate-controlled or reagent-controlled methods. For example, the Sharpless asymmetric epoxidation and dihydroxylation reactions are well-established methods for introducing chirality into acyclic systems and have been used in the synthesis of various natural products. mdpi.com While the provided information does not specify their direct application to this compound, such methods are fundamental to the stereoselective synthesis of complex polyketide chains.

Semi-synthetic and Chemical Modification Approaches for Analogues

Semi-synthesis and chemical modification of the natural product or advanced synthetic intermediates provide a practical route to a diverse range of analogues. These approaches allow for the targeted alteration of specific functional groups to probe structure-activity relationships.

For example, modifications can be made to the pyrone ring and the aliphatic side chain of related natural products like verticipyrone (B1247765) to investigate their inhibitory effects on mitochondrial complex I. nih.gov Analogous strategies could be applied to this compound. Modifications could include altering the substituents on the pyridine ring, changing the length or functionalization of the polyketide side chain, or modifying the stereochemistry of the chiral centers. The development of a total synthesis provides a platform for creating these analogues, which are crucial for understanding the molecular basis of their biological activity. nih.gov

Development of Novel Analogues for Mechanistic Probing

The intricate mechanism of action of this compound and its analogues as inhibitors of the mitochondrial electron transport chain has spurred significant interest in the synthesis of novel derivatives. These synthetic efforts are primarily aimed at elucidating the structure-activity relationships (SAR) that govern their inhibitory potency. By systematically modifying the core structure of piericidins, researchers can probe the specific molecular interactions responsible for their biological activity.

The synthesis of various piericidin analogues has been a key strategy in understanding their inhibitory effects on the mitochondrial transport system. tandfonline.com These synthetic analogues often focus on modifications to both the substituted pyridine ring and the aliphatic side chain, as these are the two principal components of the piericidin structure. The structural similarity between the pyridine ring of piericidins and the benzoquinone moiety of ubiquinones (B1209410) (coenzyme Q) has been a guiding principle in these investigations. tandfonline.com

One of the primary approaches to generating novel analogues involves the strategic dissection of the molecule into its core components: the pyridyl core and the side chain. This allows for the divergent modification of each segment, which can then be combined to create a library of analogues. nih.gov For instance, a strategic late-stage heterobenzylic Stille cross-coupling reaction has been successfully employed to link a fully elaborated side chain with the pyridyl core, providing a versatile method for generating diverse analogues. nih.gov

The synthesis of the pyridyl cores often employs sophisticated chemical reactions. Inverse electron demand Diels-Alder reactions of N-sulfonyl-1-azabutadienes have proven to be an effective method for constructing the pyridine ring. nih.gov Another common strategy for the synthesis of piericidin analogues is the use of the Wittig reaction to introduce various side chains onto a pre-formed pyridine ring. tandfonline.com This method has been utilized to create a series of analogues with varying side chain lengths and saturation levels. tandfonline.com

Furthermore, the development of novel inhibitors has also explored more significant alterations to the core structure. For example, new types of inhibitors have been synthesized through intramolecular cyclization, leading to the formation of 5-alkenyl-2,3-dimethoxy-4-hydroxy-6-methylpyridines. tandfonline.com The creation of these novel structures provides valuable tools for probing the essential structural requirements for inhibitory activity.

The evaluation of these synthetic analogues has provided crucial insights into the SAR of piericidins. For example, studies have revealed the importance of the substituents on the pyridine ring and the structure of the side chain for inhibitory activity. tandfonline.comnih.gov The synthesis and subsequent biological testing of these novel analogues continue to be a vital area of research for understanding the detailed molecular mechanisms of piericidin action.

Detailed Research Findings

A seminal study in the exploration of piericidin analogues involved the synthesis of several series of compounds to delineate the structure-activity relationships. tandfonline.com The research focused on creating analogues with modified pyridine rings and side chains to assess their inhibitory effects on the mitochondrial electron transport system.

Three series of analogues, designated as PS-I, PS-II, and PS-III, were synthesized based on different pyridine cores. tandfonline.com The synthesis of these analogues was achieved by reacting three distinct 4-acetoxy-6-formylpyridines with poly- or mono-prenylidene triphenylphosphorane via the Wittig reaction. tandfonline.com This approach allowed for the introduction of side chains with varying lengths. The resulting PS series compounds, which possess unsaturated side chains, were subsequently converted to the HPS series through catalytic hydrogenation, yielding analogues with saturated side chains. tandfonline.com

The structures of the synthesized analogues and their abbreviated names are summarized in the table below.

Table 1: Synthesized Piericidin Analogues (PS and HPS Series)

| Analogue | Pyridine Ring Structure | Side Chain (R) |

|---|---|---|

| PS-I Series | 2,3-dimethoxy-5-methylpyridine | Unsaturated |

| PS-II Series | 3-methoxy-2,5-dimethylpyridine | Unsaturated |

| PS-III Series | 2,3,5-trimethylpyridine (B1346980) | Unsaturated |

| HPS-I Series | 2,3-dimethoxy-5-methylpyridine | Saturated |

| HPS-II Series | 3-methoxy-2,5-dimethylpyridine | Saturated |

| HPS-III Series | 2,3,5-trimethylpyridine | Saturated |

In addition to these series, a novel class of inhibitors, the PS-IV series, was synthesized. These compounds, identified as 5-alkenyl-2,3-dimethoxy-4-hydroxy-6-methylpyridines, were prepared through intramolecular cyclization. tandfonline.com

Further research has focused on the total synthesis of naturally occurring piericidins, such as piericidin A1 and B1, and the preparation of key analogues to probe the role of specific functional groups. nih.gov This work has led to the synthesis of analogues including ent-piericidin A1, 4'-deshydroxypiericidin A1, 5'-desmethylpiericidin A1, and 4'-deshydroxy-5'-desmethylpiericidin A1. nih.gov The synthesis of these molecules was accomplished through a convergent strategy that involved the separate synthesis of the pyridyl core and the side chain, followed by their coupling. Key reactions in this approach included an anti-selective asymmetric aldol reaction to establish the stereochemistry of the side chain and a modified Julia olefination for the formation of a crucial trans double bond. nih.gov

The development of these novel analogues has been instrumental in advancing our understanding of the molecular basis for the inhibitory activity of piericidins.

Structure Activity Relationship Sar Investigations of Piericidin C2 and Its Analogues

Correlation between Structural Resemblance to Ubiquinone and Inhibitory Potency

The inhibitory power of piericidins against mitochondrial Complex I is fundamentally linked to their structural mimicry of ubiquinone. nih.gov Piericidins feature a substituted 4-hydroxypyridine (B47283) head group that acts as an analogue to the benzoquinone ring of ubiquinone, and a lipophilic polyketide side chain that corresponds to the isoprenoid tail of ubiquinone. researchgate.netnih.gov This resemblance allows piericidins to act as competitive inhibitors, binding at or near the ubiquinone reduction site within Complex I. mdpi.comsemanticscholar.org

Research has demonstrated that specific substituents on both the pyridine (B92270) ring and the side chain are critical for potent inhibition. SAR studies on piericidin A, a closely related and widely studied analogue, have revealed that the 4'-hydroxy group and the 5'-methyl group on the pyridine core are crucial for high inhibitory potency. nih.gov Cryo-electron microscopy and molecular dynamics simulations have shown that the 4'-carbonyl (the keto form of the 4'-hydroxyl) of piericidin forms a hydrogen bond with the highly conserved residue Tyr108 of the NDUFS2 subunit, an interaction believed to be critical for ubiquinone binding itself. researchgate.net

Systematic studies involving the synthesis of various piericidin analogues have provided deep insight into the structural requirements for activity. In a foundational study, several series of analogues (referred to as PS-I, PS-II, and PS-III) were synthesized to compare the effects of different substituents on the pyridine ring, mimicking the substitution pattern of ubiquinone. tandfonline.com These investigations confirmed that a free phenolic hydroxyl group at the 4-position of the pyridine ring is essential for inhibitory activity. Modifications to the side chain, such as altering its length or the degree of saturation, also significantly impact potency, underscoring the importance of the tail's hydrophobicity and conformation for effective interaction within the ubiquinone-binding channel. nih.govtandfonline.com

The following table summarizes the key findings from SAR studies on piericidin analogues, focusing on the relationship between their structure and inhibitory effect on mitochondrial respiration.

| Analogue Series / Modification | Structural Change | Impact on Inhibitory Potency | Reference |

| PS-I Analogues | 4-hydroxy-2,3-dimethoxy-5-methylpyridine core (mimics Piericidin A/C headgroup) with varied side chains. | High potency, validating this core as the key pharmacophore. | tandfonline.com |

| PS-II Analogues | 4-hydroxy-2,5-dimethyl-3-methoxypyridine core. | Reduced potency compared to PS-I, indicating the importance of the specific methoxy (B1213986)/methyl substitution pattern. | tandfonline.com |

| PS-III Analogues | 4-hydroxy-3-methoxy-5,6-dimethylpyridine core. | Further reduced potency, highlighting sensitivity to substituent placement on the pyridine ring. | tandfonline.com |

| 4'-OH Acetylation | Conversion of the essential 4'-hydroxyl group to an acetate (B1210297) ester. | Abolishes inhibitory activity, confirming the free hydroxyl is required for interaction with the enzyme. | tandfonline.com |

| Side Chain Saturation (HPS Series) | Catalytic hydrogenation of the unsaturated side chain of PS-series analogues. | Leads to a significant decrease in inhibitory activity, demonstrating the importance of the side chain's conformation and rigidity. | tandfonline.com |

| Iakyricidin A | Natural analogue with a carbonyl group in the side chain. | Exhibits potent antiproliferative activity (IC50 of 20 nM against ACHN cells), indicating tolerance for oxidation in the side chain. | frontiersin.org |

| Glucopiericidin C | Glycosylated form of Piericidin C. | Shows concentration-dependent cytotoxicity, suggesting the glycosyl moiety is tolerated and may influence bioavailability. | frontiersin.org |

Application of Fragment-Based and Bioisostere Approaches in SAR Studies

Modern drug discovery often employs strategies like fragment-based drug design (FBDD) and bioisosteric replacement to efficiently explore a compound's SAR and optimize its properties. While early piericidin research predates the formal definition of these techniques, the underlying principles are evident in the historical SAR studies.

Bioisostere Approaches: Bioisosterism is a strategy used to modify lead compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. mdpi.com The foundational SAR work on piericidins is a classic example of this approach. The piericidin molecule itself is a bioisostere of ubiquinone, where the benzoquinone ring of ubiquinone is replaced by a 4-hydroxypyridine ring. sci-hub.se

Furthermore, the synthesis of the PS-I, PS-II, and PS-III analogue series represents a deliberate bioisosteric replacement study on the pyridine headgroup itself. tandfonline.com These series systematically explored the replacement and positional changes of methyl and methoxy groups around the core ring to understand which features of the native ubiquinone headgroup were most important to mimic for potent inhibition. This allowed researchers to deduce that the specific electronic and steric arrangement of the 2,3-dimethoxy-5-methyl pattern, which most closely resembles the substitution of ubiquinone, confers the highest potency.

Advanced Analytical and Spectroscopic Methodologies in Piericidin C2 Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

The definitive identification and structural confirmation of Piericidin C2 are accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are fundamental to piecing together the molecular skeleton of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. For instance, ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals corresponding to its substituted pyridine (B92270) ring and its complex polyketide side chain. amazonaws.com

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise elemental composition and confirm the molecular weight of this compound. The molecular formula for this compound is established as C₂₅H₃₇NO₄. chembuyersguide.com This technique is crucial for verifying the identity of the isolated compound.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Data corresponds to a compound identified as this compound isolated from Aspergillus sp. SCSIO 41420. amazonaws.com

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not fully specified in search results | Data not fully specified in search results |

| Specific peak assignments require full spectral analysis | Specific peak assignments require full spectral analysis |

Chromatographic Separation and Purification Techniques

Isolating this compound from microbial fermentation broths requires multi-step purification protocols leveraging advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for both the analysis and purification of this compound. Analytical HPLC is used to monitor the presence and purity of the compound in extracts from producing strains like Streptomyces sp. UC 11065. researchgate.net For purification, semi-preparative HPLC is often the final step. One documented method involves initial fractionation on an ODS (octadecylsilane) silica (B1680970) gel column, followed by purification via semi-preparative HPLC using a solvent system such as 35% acetonitrile (B52724) in water to yield pure this compound. amazonaws.com

Biochemical Assays for Enzyme Inhibition and Activity Profiling

Biochemical assays are critical for determining the biological activity and mechanism of action of this compound.

Enzyme Inhibition Assays : this compound is a known inhibitor of the mitochondrial enzyme NADH-ubiquinone oxidoreductase, also known as Complex I. chembuyersguide.com Assays measuring the activity of this enzyme in the presence of varying concentrations of this compound are used to quantify its inhibitory potency (e.g., determining the IC₅₀ value).

Activity Profiling : Beyond enzyme inhibition, the broader biological effects of this compound are explored through various bioassays. For example, crude extracts containing this compound have been evaluated in anthelmintic assays against the free-living nematode Caenorhabditis elegans and the parasitic nematode Haemonchus contortus. researchgate.netresearchgate.net

Molecular and Computational Modeling Studies

Computational techniques provide deep insights into the molecular interactions between this compound and its biological targets, guiding further research and drug development.

Molecular docking simulations are employed to predict how this compound fits into the binding pocket of its target protein, Complex I. These models help identify key amino acid residues that stabilize the interaction. Docking studies have shown that this compound forms favorable interactions within the proposed inhibitor binding site of its target. amazonaws.com The predicted binding affinity, measured by docking scores, can be compared with related piericidin analogues to understand structure-activity relationships. For instance, studies have identified key interactions with residues such as THR302, PHE335, MET298, SER264, and GLU267 in target proteins. amazonaws.com

Table 2: Example Molecular Docking Scores for Piericidins against a Target Protein Lower scores indicate stronger predicted binding affinity.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Piericidin C1 | -8.577 | THR302 |

| This compound | -8.624 | Not specified in isolation |

| 11-demethyl-piericidin A | -8.474 | PHE335, MET298, SER264 |

| Piericidin A | -7.396 | GLU267 |

While specific cryo-electron microscopy (cryo-EM) structures of Complex I bound to this compound are not detailed in the provided results, this technology is paramount in the field. Cryo-EM provides high-resolution, three-dimensional structures of large protein complexes like Complex I. By analyzing structures of Complex I bound to other piericidin-class inhibitors, researchers can visualize the precise architecture of the binding pocket. This structural information is invaluable for validating and refining the binding modes predicted by computational docking studies.

Genetic and Genomic Analyses for Biosynthesis Pathway Mapping

Understanding how microorganisms produce this compound is achieved through genetic and genomic analysis of the producing strains, such as species of Streptomyces. researchgate.net This involves identifying and characterizing the piericidin biosynthetic gene cluster (BGC).

The general methodology includes:

Genome Sequencing : The entire genome of the producing organism is sequenced.

Bioinformatic Analysis : The genomic data is scanned for sequences encoding enzymes typical of natural product biosynthesis, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), to identify the putative BGC.

Gene Disruption : To confirm the function of the identified gene cluster, specific genes within the cluster are inactivated or deleted.

Metabolic Profiling : The resulting mutant strain is cultivated, and its metabolic products are analyzed, typically by HPLC. researchgate.net The disappearance of this compound production in the mutant strain confirms that the disrupted gene cluster is responsible for its biosynthesis. researchgate.net This approach has been successfully used to identify the gene clusters for structurally related antibiotics, providing a clear roadmap for elucidating the complete biosynthetic pathway of piericidins. researchgate.net

Comparative Biochemical and Biological Investigations of Piericidin C2

Cross-Inhibition Studies with Other Complex I Inhibitors (e.g., Rotenone, Acetogenins)

Piericidin C2, like other piericidins, is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). Its inhibitory action is often compared with that of other classical Complex I inhibitors such as rotenone and annonaceous acetogenins.

Research indicates that these diverse hydrophobic compounds share a large, common binding domain within Complex I, interfering with ubiquinone reduction. nih.gov However, their specific binding sites within this domain are only partially overlapping. nih.gov For instance, kinetic studies have traditionally grouped these inhibitors into different classes, with piericidins (Class A) and rotenone (Class B) having distinct, though interacting, effects. nih.gov The binding of piericidin A and rotenone involves some of the same residues responsible for binding the ubiquinone head group near the iron-sulfur cluster N2. nih.gov

While both piericidins and rotenone are potent inhibitors, certain acetogenins have demonstrated even greater potency. Studies on bovine submitochondrial particles have shown that acetogenins like rolliniastatin-1 and rolliniastatin-2 are more powerful inhibitors than Piericidin A, both in terms of their inhibitory constant and the protein-dependence of their titre. nih.govnih.gov In contrast, the interaction of the acetogenin lactone head group with Complex I is less similar to that of ubiquinone compared to the interactions of rotenone and piericidin. nih.gov

The inhibitory potency of this compound on NADH oxidase in rat liver mitochondria is comparable to that of rotenone and other piericidin analogues, highlighting its significant role as a respiratory inhibitor. tandfonline.com

Table 1: Comparative Inhibition of NADH Oxidase by this compound and Other Complex I Inhibitors Data sourced from Mitsui, T., et al. (1969) tandfonline.com

| Inhibitor | IC50 (nmol/mg protein) for Rat Liver Mitochondria |

|---|---|

| Piericidin C1 | 0.08 |

| This compound | 0.08 |

| Piericidin C3 | 0.08 |

| Piericidin C4 | 0.08 |

| Piericidin A1 | 0.04 |

| Piericidin B1 | 0.04 |

| Rotenone | 0.04 |

Differential Effects on Mitochondrial vs. Bacterial NADH-Ubiquinone Oxidoreductases

Piericidins are known to inhibit both mitochondrial and bacterial Type I NADH-ubiquinone oxidoreductases. nih.gov While the core catalytic function is conserved, there are significant structural differences between the eukaryotic and prokaryotic enzymes. For example, the mitochondrial Complex I from bovine heart consists of 44 different subunits, whereas the bacterial enzyme has a much simpler composition, containing a minimum set of 14 core subunits. nih.gov

This structural divergence can lead to differential inhibition profiles. However, specific studies directly comparing the inhibitory potency (e.g., IC50 values) of this compound against a range of bacterial NADH-ubiquinone oxidoreductases versus mitochondrial Complex I are not extensively detailed in the available literature. Research on Piericidin A1 has shown that its inhibition of the Type III Secretion System (T3SS) in Yersinia is independent of its effect on Complex I, as it did not alter the bacterial membrane potential or inhibit proton-driven flagellar movement, suggesting a target distinct from the primary respiratory chain. nih.govresearchgate.net This implies that piericidins can have selective effects on different bacterial systems that are separate from their well-known role as respiratory inhibitors.

Analysis of T3SS Inhibition Specificity across Bacterial Species

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative pathogens, including species of Yersinia, Pseudomonas, Salmonella, and Shigella. nih.govgoogle.com It acts as a molecular syringe to inject effector proteins into host cells. google.com Inhibition of the T3SS is an attractive anti-virulence strategy. nih.gov

Studies have identified Piericidin A1 as an inhibitor of the T3SS in Yersinia pseudotuberculosis. researchgate.netnih.gov The mechanism of action is believed to be the direct blocking of T3SS needle assembly on the bacterial surface, which in turn prevents the secretion and translocation of effector proteins. nih.govnih.gov Notably, this T3SS inhibition is independent of Complex I inhibition, as rotenone, another potent Complex I inhibitor, shows no T3SS inhibitory activity. nih.govnih.gov

A key finding regarding specificity comes from research showing that piericidin selectively inhibited the Ysc family T3SS in Yersinia but did not affect the function of a different T3SS within the same species. ebi.ac.uk This suggests a high degree of target specificity. While these findings are for Piericidin A1, they highlight a secondary mode of action for the piericidin class. Specific investigations into the T3SS inhibitory activity and cross-species specificity of this compound have not been reported.

Comparative Analysis of Diverse Piericidin Analogues (e.g., A, B, C1, C3, C4, D)

The piericidin family consists of numerous analogues that differ primarily in the structure of their polyketide side chain. nih.govnih.gov These structural variations, including the length and saturation of the side chain, as well as substitutions on the 4-pyridinol core, significantly influence their biological activity. tandfonline.comnih.gov

A comparative study on the inhibition of NADH oxidase in rat liver mitochondria revealed nuanced structure-activity relationships. Despite differences in their side chains, all natural piericidins (A, B, C, and D series) exhibit very strong inhibitory activity, with potencies nearly equivalent to rotenone. tandfonline.com This suggests that the structural elements from C-4 to the end of the side chain are not the primary determinants for respiratory inhibition. tandfonline.com The 4-pyridinol ring and the methyl group on this ring are considered more critical for high activity. tandfonline.com

Piericidins C1, C2, C3, and C4 all show identical inhibitory potency against NADH oxidase, with an IC50 of 0.08 nmol/mg protein. tandfonline.com This is slightly less potent than the A and B series analogues, which, along with rotenone, have an IC50 of 0.04 nmol/mg protein. tandfonline.com

Table 2: Inhibitory Activity of Natural Piericidin Analogues on NADH Oxidase Data sourced from Mitsui, T., et al. (1969) tandfonline.com

| Piericidin Analogue | IC50 (nmol/mg protein) for Rat Liver Mitochondria |

|---|---|

| Piericidin A1 | 0.04 |

| Piericidin A2 | 0.06 |

| Piericidin A3 | 0.06 |

| Piericidin A4 | 0.06 |

| Piericidin B1 | 0.04 |

| Piericidin B2 | 0.06 |

| Piericidin B3 | 0.06 |

| Piericidin B4 | 0.06 |

| Piericidin C1 | 0.08 |

| This compound | 0.08 |

| Piericidin C3 | 0.08 |

| Piericidin C4 | 0.08 |

| Piericidin D1 | 0.10 |

| Piericidin D2 | 0.10 |

| Piericidin D3 | 0.10 |

| Piericidin D4 | 0.10 |

Studies on Reverse Electron Transfer Inhibition

Reverse electron transfer (RET) is a process in mitochondria where electrons from the ubiquinone pool are forced backward through Complex I to reduce NAD+ to NADH. nih.govfrontiersin.org This process is a significant source of reactive oxygen species (ROS) and is implicated in various pathological conditions, including ischemia-reperfusion injury. nih.govfrontiersin.org

Inhibitors of Complex I that block the ubiquinone binding site, such as rotenone, paradoxically prevent superoxide production by RET, even though they can increase ROS during forward electron transfer. nih.gov By blocking the enzyme, these inhibitors prevent electrons from the CoQ pool from reaching the FMN group where ROS are generated during RET. nih.govfrontiersin.org

Due to its mechanism of action as a competitive inhibitor at the ubiquinone binding site, it is hypothesized that piericidin, including the C2 analogue, would similarly inhibit ROS production from RET. nih.gov This inhibitory action on RET is a potential mechanism for cardioprotection and may contribute to the broader biological profile of piericidins. nih.gov However, direct experimental studies focusing specifically on the effects of this compound on reverse electron transfer have not been extensively documented.

Piericidin C2 As a Chemical Probe in Biological Systems

Tool for Elucidating Complex I Function and Assembly Pathways

Piericidin C2, and more broadly the piericidin family, are recognized as powerful inhibitors of NADH:ubiquinone oxidoreductase, also known as mitochondrial Complex I. ebi.ac.ukebi.ac.ukcaymanchem.com This large multi-subunit enzyme is the first and largest enzyme of the electron transport chain in mitochondria and is crucial for cellular energy production. wikipedia.orgscbt.com The structural similarity of piericidins to the ubiquinone (Coenzyme Q) molecule allows them to act as competitive inhibitors, binding to or near the ubiquinone binding site on Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. ebi.ac.ukwikipedia.orgmdpi.comwikipedia.org This inhibitory action disrupts the proton-pumping activity of Complex I, leading to a decrease in ATP synthesis and alterations in the cellular redox state. scbt.commdpi.com

The high affinity and specificity of piericidins for Complex I make them indispensable tools for studying the enzyme's function, structure, and assembly. mdpi.comnih.gov Researchers utilize piericidins to induce acute Complex I deficiency in cellular and animal models, allowing for the investigation of the pathological consequences of mitochondrial dysfunction, such as that seen in many neurodegenerative and metabolic diseases. wikipedia.orgscbt.com By observing the downstream effects of Complex I inhibition by piericidin, scientists can elucidate the intricate pathways involved in cellular responses to mitochondrial stress.

Furthermore, studies using piericidin have contributed to mapping the ubiquinone-binding pocket of Complex I. mdpi.combiorxiv.org For instance, cryo-electron microscopy (cryo-EM) structures of Complex I bound to piericidin have provided detailed insights into the inhibitor's binding mode and its interaction with key amino acid residues within the enzyme's subunits, such as NDUFS2. mdpi.com This information is critical for understanding the mechanism of ubiquinone reduction and for the rational design of other molecules that target Complex I.

| Feature | Description | References |

| Target | NADH:ubiquinone oxidoreductase (Mitochondrial Complex I) | ebi.ac.ukebi.ac.ukcaymanchem.com |

| Mechanism | Competitive inhibition at the ubiquinone binding site | ebi.ac.ukwikipedia.orgmdpi.comwikipedia.org |

| Effect | Blocks electron transfer from NADH to ubiquinone, disrupts proton pumping, decreases ATP synthesis | scbt.commdpi.com |

| Application | Studying Complex I function, structure, and assembly; modeling mitochondrial diseases | wikipedia.orgscbt.commdpi.comnih.gov |

Probe for Bacterial Virulence Mechanisms and Type III Secretion Systems

Beyond its role in studying mitochondrial bioenergetics, Piericidin A1, a close analog of C2, has been identified as an inhibitor of the bacterial type III secretion system (T3SS). ebi.ac.ukresearchgate.net The T3SS is a sophisticated needle-like apparatus utilized by numerous Gram-negative pathogenic bacteria to inject virulence factors, known as effector proteins, directly into the cytoplasm of host cells. nih.govfrontiersin.orggoogle.com This system is essential for the pathogenicity of many bacteria, including species of Yersinia, Salmonella, Shigella, and pathogenic Escherichia coli. nih.govgoogle.com

Interestingly, the inhibitory effect of piericidin on the T3SS appears to be independent of its action on Complex I. ebi.ac.uk Studies have shown that piericidin A1 can block the assembly of the T3SS needle complex on the bacterial surface, thereby preventing the secretion of effector proteins. ebi.ac.uk This specific mechanism of action makes piericidin a valuable chemical probe to investigate the biogenesis and regulation of the T3SS.

The ability of piericidin to uncouple its anti-virulence activity from broad-spectrum antibiotic effects (which often target essential processes like cell wall synthesis or protein translation) is of significant interest. By selectively targeting a key virulence factor, piericidin can be used to study the role of the T3SS in infection processes without immediately killing the bacteria, allowing for a more nuanced understanding of host-pathogen interactions. ebi.ac.ukmdpi.com The use of piericidin in such studies aids in the identification and validation of components of the T3SS as potential targets for the development of novel anti-virulence therapies. nih.govfrontiersin.org

| Organism | System Affected | Observed Effect | References |

| Yersinia pseudotuberculosis | Ysc Type III Secretion System | Inhibition of needle assembly, reduced secretion of effector proteins | ebi.ac.ukmdpi.com |

| Erwinia carotovora | Quorum sensing (virulence gene expression) | Suppression of virulence gene expression | medchemexpress.comprobechem.com |

Application in Investigating Cellular Metabolic Pathways

The inhibition of Complex I by piericidin serves as a powerful method to investigate the subsequent rewiring of cellular metabolic pathways. When the electron transport chain is disrupted, cells must adapt their metabolism to survive and proliferate. nih.gov Piericidin treatment has been shown to induce significant changes in glucose and glutamine metabolism. nih.govbiorxiv.org

Upon piericidin-induced Complex I inhibition, a common observation is the upregulation of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The increased glycolytic flux is a compensatory mechanism to generate ATP, while the enhanced PPP activity is crucial for producing NADPH, which is essential for antioxidant defense and anabolic processes. nih.govelifesciences.org

Furthermore, tracing studies using stable isotopes have revealed that piericidin treatment alters the flow of metabolites through the tricarboxylic acid (TCA) cycle. nih.gov For instance, in some cell types, there is a shift towards reductive carboxylation of glutamine-derived α-ketoglutarate to produce citrate, which can then be used for lipid synthesis or to generate other metabolic intermediates. nih.gov By analyzing the changes in the levels of various metabolites following piericidin exposure, researchers can map the metabolic vulnerabilities and adaptive responses of cells with mitochondrial dysfunction. biorxiv.org These investigations are critical for understanding the metabolic basis of mitochondrial diseases and for identifying potential therapeutic strategies that target these metabolic shifts. nih.govbiorxiv.org

| Metabolic Pathway | Effect of this compound Treatment | Cellular Consequence | References |

| Glycolysis | Upregulated | Increased ATP production | nih.gov |

| Pentose Phosphate Pathway (PPP) | Upregulated | Increased NADPH production for antioxidant defense and biosynthesis | nih.gov |

| TCA Cycle | Altered flux, shift towards reductive carboxylation | Adaptation to impaired oxidative phosphorylation, maintenance of biosynthetic precursors | nih.gov |

| Glucose Metabolism | Disrupted utilization, depletion of intracellular glucose | Shift to alternative energy sources | biorxiv.org |

| Glutamine Metabolism | Altered to maintain malate (B86768) levels | Compensation for reduced glucose-derived anaplerosis | nih.gov |

Exploration of Novel Therapeutic Target Identification

The specific and potent bioactivity of piericidin has made it a valuable tool in the quest for identifying novel therapeutic targets, particularly in the context of cancer. medchemexpress.commpg.denih.gov Many cancer cells exhibit a high degree of metabolic plasticity and, in some cases, become heavily reliant on oxidative phosphorylation for their energy and biosynthetic needs. biorxiv.orgaacrjournals.org This reliance creates a potential vulnerability that can be exploited by Complex I inhibitors like piericidin.

By screening various cancer cell lines, researchers have identified that certain types of tumors are selectively sensitive to piericidin-induced cell death. medchemexpress.comnih.gov This selective toxicity suggests that Complex I itself can be a therapeutic target in these specific cancers. The differential sensitivity to piericidin across different cell lines can be used to identify genetic and metabolic markers that predict which tumors are most likely to respond to Complex I inhibition. biorxiv.orgnih.gov

Furthermore, piericidin can be used in synthetic lethality screens to identify other genes or pathways that become essential for cell survival only when Complex I is inhibited. biorxiv.org For example, a screen might reveal that in the presence of piericidin, cancer cells become critically dependent on a particular metabolic enzyme or signaling pathway. This newly identified dependency would then represent a novel therapeutic target. The use of piericidin in this manner facilitates the discovery of new drug targets and provides a rationale for combination therapies, where a Complex I inhibitor could be paired with an inhibitor of the synthetically lethal partner. mpg.debio-rad.com

| Research Area | Application of this compound | Potential Outcome | References |

| Oncology | Selective killing of cancer cells dependent on oxidative phosphorylation | Identification of Complex I as a therapeutic target in specific cancers | medchemexpress.combiorxiv.orgnih.gov |

| Synthetic Lethality Screens | Inducing a specific cellular stress (Complex I inhibition) to uncover dependencies | Discovery of novel drug targets that are essential only in the context of mitochondrial dysfunction | biorxiv.org |

| Biomarker Discovery | Correlating cellular response to piericidin with genetic and metabolic profiles | Identification of predictive biomarkers for therapies targeting mitochondrial metabolism | biorxiv.orgnih.gov |

Utility in Chemical Biology for Modulating Protein Function

In the field of chemical biology, piericidin serves as a classic example of a small molecule that can be used to rapidly and reversibly modulate the function of a specific protein target. embopress.org Its well-characterized interaction with Complex I allows researchers to use it as a switch to turn off a key node in cellular metabolism, enabling the study of the immediate and downstream consequences of this perturbation. focusbiomolecules.com

The ability to precisely control the activity of Complex I with a small molecule like piericidin is invaluable for dissecting complex signaling pathways that are influenced by the metabolic state of the cell. scbt.com For example, by inhibiting Complex I, researchers can investigate how changes in the NAD+/NADH ratio or the production of reactive oxygen species (ROS) impact various cellular processes, including gene expression, cell cycle progression, and apoptosis. caymanchem.comscbt.com

Moreover, the structure of piericidin can serve as a scaffold for the development of new chemical probes with modified properties. nih.gov For instance, by attaching fluorescent tags or photo-activatable groups to the piericidin molecule, chemical biologists can create tools to visualize the subcellular localization of Complex I or to control its inhibition with spatial and temporal precision. These advanced probes are instrumental in gaining a deeper understanding of mitochondrial biology and its role in health and disease. embopress.org

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for isolating Piericidin C2 from microbial sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques. For microbial cultures, optimize fermentation conditions (e.g., pH, temperature, nutrient composition) to enhance yield . Use preparative HPLC or flash chromatography with UV detection (λ = 254 nm) for purification. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Considerations :

- Reproducibility: Document fermentation parameters rigorously (e.g., agitation rate, incubation time) to ensure reproducibility .

- Yield Optimization: Fractional factorial designs can identify critical growth factors (e.g., carbon/nitrogen ratios) .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., Piericidin A1) during structural elucidation?

- Methodological Answer : Combine spectroscopic and computational approaches:

- Mass Spectrometry: Compare HRMS fragmentation patterns; this compound lacks the methyl group at C-3 observed in Piericidin A1 .

- NMR: Analyze ¹H-¹³C HMBC correlations to confirm hydroxylation patterns and side-chain modifications .

- Molecular Networking: Use GNPS (Global Natural Products Social Molecular Networking) to cluster analogs based on MS/MS data .

- Table: Key Spectral Signatures

| Compound | HRMS [M+H]+ | ¹³C NMR (C-3) | Side-Chain Modification |

|---|---|---|---|

| This compound | 535.3521 | 72.1 ppm | Δ²⁴,²⁵ unsaturation |

| Piericidin A1 | 549.3678 | 74.3 ppm | Methylation at C-3 |

Advanced Research Questions

Q. What mechanisms underlie the contradictory bioactivity data for this compound in mitochondrial complex I inhibition studies?

- Methodological Answer : Discrepancies often arise from:

- Experimental Models: Cell permeability varies between in vitro (isolated mitochondria) and in vivo (cell-based assays). Use mitochondrial membrane potential assays (JC-1 dye) to quantify inhibition .

- Dose-Response Variability: Perform IC₅₀ titrations with positive controls (e.g., rotenone) to validate potency .

- Structural Degradation: Verify compound stability under assay conditions (e.g., pH, light exposure) via LC-MS .

Q. How can researchers reconcile conflicting data on this compound’s role in apoptosis induction versus cytoprotective effects?

- Methodological Answer : Context-dependent effects may stem from:

- Cell-Type Specificity: Compare apoptosis markers (e.g., caspase-3 activation) in cancer vs. normal cell lines .

- ROS Modulation: Measure reactive oxygen species (ROS) levels using DCFH-DA probes; low doses may scavenge ROS, while high doses induce oxidative stress .

- PICOT Framework: Structure the investigation using:

- P : Cancer cell lines (e.g., HeLa, MCF-7)

- I : this compound treatment (0.1–10 μM)

- C : Rotenone or vehicle control

- O : Apoptosis (Annexin V/PI), ROS levels

- T : 24–72 hr exposure .

Q. What novel methodologies are emerging for studying this compound’s biosynthesis and engineering high-yield strains?

- Methodological Answer :

- CRISPR-Cas9: Knock out competing pathways (e.g., polyketide synthases) in Streptomyces spp. to redirect metabolic flux .

- Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify rate-limiting enzymes .

- Heterologous Expression: Clone the pier gene cluster into E. coli or S. cerevisiae for scalable production .

- Table: Biosynthetic Engineering Strategies

| Strategy | Target Gene | Expected Yield Increase | Challenges |

|---|---|---|---|

| CRISPR Knockout | pks1 | 2–3x | Off-target mutations |

| Promoter Engineering | pierA | 1.5x | Regulatory instability |

Guidance for Data Interpretation and Publication

- Addressing Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, if cytotoxicity data conflict, assess whether differences in cell culture media (e.g., serum concentration) explain variability .

- Reproducibility : Archive raw data (NMR spectra, HPLC chromatograms) in supplementary materials with detailed metadata (e.g., instrument parameters) .

- Ethical Reporting : Disclose all negative results (e.g., failed inhibition assays) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.